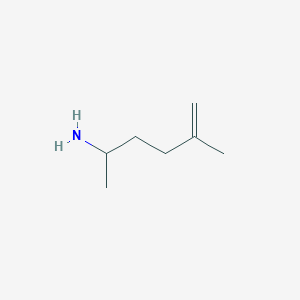

5-Methylhex-5-en-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methylhex-5-en-2-amine is a chemical compound with the molecular formula C7H15N . It is a colorless oil with a density of 0.8±0.1 g/cm3 .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide .Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom . The exact structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Amines, including this compound, can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo a reaction sequence to illustrate the overall conversion of an amine to an alkene via a Hofmann elimination .Physical and Chemical Properties Analysis

This compound has a boiling point of 141.0±9.0 °C at 760 mmHg and a vapor pressure of 6.0±0.3 mmHg at 25°C . It has a molar refractivity of 37.5±0.3 cm3 and a polar surface area of 26 Å2 .Aplicaciones Científicas De Investigación

Decomposition and Isomerization Studies

- Decomposition and Isomerization Reactions : A study by Awan, McGivern, Tsang, and Manion (2010) explored the decomposition and isomerization reactions of 5-methylhex-1-yl radical at high temperatures and pressures. This research provides insights into the reaction mechanism and kinetics, which are vital for understanding the behavior of this compound under different conditions (Awan et al., 2010).

Synthesis of New Compounds

- Synthesis of Aminosugars : Ravindran et al. (2000) developed a new methodology for synthesizing aminosugars, using Michael addition reaction with various amines. This highlights the potential of 5-Methylhex-5-en-2-amine in creating novel classes of aminosugars, which have numerous applications in pharmaceuticals and biotechnology (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Polymerization Processes

- Copolymerization with Ziegler‐Natta Catalysts : Anderson, Burnett, and Tait (1962) investigated the copolymerization of styrene and 5-methylhex-1-ene using a specific catalytic system. Their research contributes to the understanding of polymer chemistry and the creation of new polymeric materials (Anderson, Burnett, & Tait, 1962).

Atmospheric Chemistry

- Reaction Kinetics in Atmosphere from CO2 Capture : A study by Manzoor, Simperler, and Korre (2015) examined the reaction kinetics of amines like this compound released into the atmosphere from CO2 capture technologies. This research is significant in understanding environmental impacts and atmospheric chemistry (Manzoor, Simperler, & Korre, 2015).

Renewable Polyamides Synthesis

- Renewable Polyamides via Thiol–ene Additions : Türünç et al. (2012) explored the synthesis of fatty acid-derived amine functional monomers and the creation of renewable polyamides. This research contributes to the development of sustainable materials and green chemistry (Türünç, Firdaus, Klein, & Meier, 2012).

Catalytic Conversion in Biomass

- Catalytic Conversion to Furan-Derived Amines : Jiang et al. (2020) reported the efficient preparation of furan-derived amines, including 1-(furan-2-yl)-4-methylpentan-2-amine, from 5-methylhex-1-en-3-one. This study highlights the use of this compound in biomass conversion and sustainable chemistry (Jiang, Ramdani, Muller, Ma, Pera‐Titus, Jérôme, & De Oliveira Vigiera, 2020).

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds . For instance, aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

The formation of oximes and hydrazones suggests that it may influence pathways involving aldehydes and ketones .

Result of Action

Its ability to form novel compounds suggests that it may have diverse effects depending on the biochemical context .

Safety and Hazards

Propiedades

IUPAC Name |

5-methylhex-5-en-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)4-5-7(3)8/h7H,1,4-5,8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQPKWZHUHUZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)

![n,n-Dimethyl-2-[1-(prop-2-enoyl)piperidin-4-yl]acetamide](/img/structure/B2949795.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![7-Fluoro-2-methyl-3-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2949799.png)

![(2E)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-(1,3-THIAZOL-2-YL)PROP-2-ENAMIDE](/img/structure/B2949807.png)

![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2949809.png)

![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)